7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrophenyl group and a pyrido[1,2-a]pyrimidin-4-one core structure makes this compound particularly interesting for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-component reactions (MCRs). These reactions are highly efficient and allow for the rapid construction of complex molecular structures from simple building blocks. One common method involves the reaction of 4H-pyrido[1,2-a]pyrimidin-4-one with substituted aromatic aldehydes and β-naphthol under moderate to good yields .
Industrial Production Methods
the principles of green chemistry and multi-component reactions are often employed to ensure high atom economy and selectivity, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrido[1,2-a]pyrimidin-4-one core can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibits anti-inflammatory and analgesic properties.
Thiazolo[3,2-a]pyrimidine derivatives: Known for their antibacterial and antifungal activities.
Uniqueness
7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of a nitrophenyl group and a pyrido[1,2-a]pyrimidin-4-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
7-methyl-2-(3-nitrophenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H15N3O3/c1-10-5-6-14-16-13(8-15(19)17(14)9-10)11-3-2-4-12(7-11)18(20)21/h2-4,7-8,10H,5-6,9H2,1H3 |
InChI Key |
DDXGWAAKBSOOHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC(=CC(=O)N2C1)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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